MIPS1780
Description
MIPS1780 is a novel selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s disease (AD). Discovered through structure-activity relationship (SAR) studies, this compound belongs to a class of 6-phenylpyrimidin-4-one derivatives optimized for enhanced selectivity and cooperativity with the endogenous agonist acetylcholine (ACh) . Unlike earlier M1 PAMs, this compound exhibits a unique biaryl pendant group that modulates receptor activity by binding to an extracellular vestibule formed by transmembrane domains (TM2, TM7) and extracellular loop 2 (ECL2) . Its pharmacological profile includes high binding affinity (logKB = 7.3 ± 0.1) and robust positive cooperativity with ACh (αβ = 28 ± 3), making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C27H28N4O3 |
|---|---|
Molecular Weight |
456.546 |
IUPAC Name |
3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one |
InChI |
InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3 |
InChI Key |
LLWQMJIACVELIS-UHFFFAOYSA-N |
SMILES |
O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIPS1780; MIPS-1780 MIPS 1780 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MIPS1780 is part of a growing class of M1 mAChR PAMs, including BQCA , PF-06767832 , and VU6004256 . Below is a systematic comparison based on structural, functional, and binding properties:
Structural Features
Binding and Functional Parameters
Data from radioligand binding and functional assays (Table 1 and 2 in referenced studies ):
Key Findings from Mutagenesis Studies
- Shared Binding Pocket : All four PAMs depend on residues Y179<sup>ECL2</sup> and W400<sup>7.35</sup> for binding, confirming a common allosteric site in the extracellular vestibule .
- Divergent Roles of Y82<sup>2.61</sup> :
- Functional Selectivity :
Pharmacological Implications
- Therapeutic Potential: this compound’s higher cooperativity and selectivity over BQCA reduce off-target risks, a critical advantage for CNS-targeted therapies .
- Structural Optimization : The biaryl pendant in this compound improves receptor subtype selectivity (M1 over M2/M3 mAChRs) compared to PF-06767832 and VU6004256 .
- Limitations : Unlike BQCA, this compound’s efficacy is sensitive to mutations at Y82<sup>2.61</sup>, highlighting a trade-off between potency and structural flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
